molecular formula C12H5Br5O B1457980 2,2',4,5,6'-Pentabromodiphenyl ether CAS No. 446254-66-6

2,2',4,5,6'-Pentabromodiphenyl ether

Cat. No.: B1457980
CAS No.: 446254-66-6
M. Wt: 564.7 g/mol
InChI Key: JHFMCUVMAIQWRI-UHFFFAOYSA-N
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Description

2,2’,4,4’,6-Pentabromodiphenyl Ether is one of the Polybrominated di-Ph ethers (PBDEs), which are a new class of global, persistent, and toxic contaminants. It is used as Brominated flame retardants (BFRs) in various consumer products .


Molecular Structure Analysis

The molecular formula of 2,2’,4,5,6’-Pentabromodiphenyl ether is C12H5Br5O. The structure consists of two phenyl rings connected by an ether linkage, with five bromine atoms substituted on the phenyl rings .


Physical and Chemical Properties Analysis

2,2’,4,5,6’-Pentabromodiphenyl ether has a molar mass of 564.688 g/mol. It appears as a viscous white to amber-colored liquid. It has a density of 2.3±0.1 g/cm^3, and it decomposes at its boiling point. It is not soluble in water .

Safety and Hazards

2,2’,4,5,6’-Pentabromodiphenyl ether is considered a toxic substance. It is suspected to cause endocrine-mediated effects on the body and possibly developmental effects in nursed babies . It is also very toxic to aquatic life .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2,2’,4,5,6’-Pentabromodiphenyl ether plays a role in biochemical reactions primarily as an inhibitor of certain enzymes. It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. The compound binds to the active site of the enzyme, inhibiting its activity and thus affecting the metabolism of other substances. Additionally, 2,2’,4,5,6’-Pentabromodiphenyl ether can interact with proteins involved in cellular signaling pathways, potentially disrupting normal cellular functions .

Cellular Effects

2,2’,4,5,6’-Pentabromodiphenyl ether has been shown to influence various cellular processes. It can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage. The compound also affects cell signaling pathways, such as the MAPK and NF-κB pathways, which are crucial for cell survival and inflammation responses. Furthermore, 2,2’,4,5,6’-Pentabromodiphenyl ether can alter gene expression, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, 2,2’,4,5,6’-Pentabromodiphenyl ether exerts its effects through several mechanisms. It can bind to the aryl hydrocarbon receptor (AhR), a transcription factor that regulates the expression of various detoxifying enzymes. This binding leads to the activation of AhR and subsequent changes in gene expression. Additionally, 2,2’,4,5,6’-Pentabromodiphenyl ether can inhibit the activity of enzymes such as cytochrome P450, affecting the metabolism of other compounds. The compound’s ability to generate ROS also contributes to its molecular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,4,5,6’-Pentabromodiphenyl ether can change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to the formation of metabolites that may have different biological activities. Long-term exposure to 2,2’,4,5,6’-Pentabromodiphenyl ether has been shown to cause persistent oxidative stress and inflammation in cells, potentially leading to chronic health effects .

Dosage Effects in Animal Models

The effects of 2,2’,4,5,6’-Pentabromodiphenyl ether vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and changes in gene expression. At higher doses, it can lead to significant toxicity, including liver damage, neurotoxicity, and reproductive toxicity. These adverse effects are often dose-dependent, with higher doses causing more severe outcomes .

Metabolic Pathways

2,2’,4,5,6’-Pentabromodiphenyl ether is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and debrominated metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering the levels of various metabolites in the body .

Transport and Distribution

Within cells and tissues, 2,2’,4,5,6’-Pentabromodiphenyl ether is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in lipid-rich tissues, such as adipose tissue and the liver, due to its lipophilic nature. This accumulation can lead to prolonged biological effects and potential toxicity .

Subcellular Localization

The subcellular localization of 2,2’,4,5,6’-Pentabromodiphenyl ether can influence its activity and function. The compound can localize to the endoplasmic reticulum, where it interacts with enzymes involved in detoxification and metabolism. Additionally, it can be found in mitochondria, where it may disrupt mitochondrial function and contribute to oxidative stress .

Properties

IUPAC Name

1,2,4-tribromo-5-(2,6-dibromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br5O/c13-6-2-1-3-7(14)12(6)18-11-5-9(16)8(15)4-10(11)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFMCUVMAIQWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)OC2=CC(=C(C=C2Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40879914
Record name BDE-102
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40879914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446254-66-6
Record name 2,2',4,5,6'-Pentabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-102
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40879914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,5,6'-PENTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5X2BU2QJC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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